(2-Methyl-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid
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Overview
Description
(2-Methyl-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 2-methyl-1H-imidazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving an aldehyde, an amine, and a nitrile in the presence of a catalyst such as erbium triflate.
Attachment of the Imidazole to the Phenyl Ring: The imidazole derivative can be attached to the phenyl ring through a nucleophilic substitution reaction, where the imidazole acts as a nucleophile and displaces a leaving group on the phenyl ring.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Reduction: The imidazole ring can undergo reduction reactions to form imidazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(2-Methyl-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Methyl-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity . This interaction can disrupt various biochemical pathways, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-nitro-1H-imidazol-1-ylacetic acid
- 4-Methyl-2-ethyl-1H-imidazole
- 1H-Imidazole, 2-ethyl-4-methyl-
Uniqueness
(2-Methyl-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H13BN2O2 |
---|---|
Molecular Weight |
216.05 g/mol |
IUPAC Name |
[2-methyl-4-(2-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O2/c1-8-7-10(3-4-11(8)12(15)16)14-6-5-13-9(14)2/h3-7,15-16H,1-2H3 |
InChI Key |
KQIHPPNQVKQBFD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=CN=C2C)C)(O)O |
Origin of Product |
United States |
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